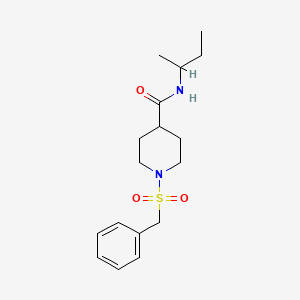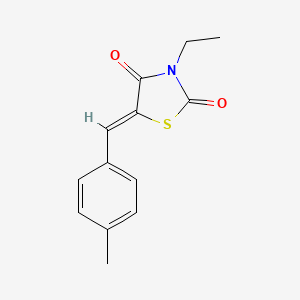![molecular formula C14H21N3O B4710489 N-cyclohexyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4710489.png)
N-cyclohexyl-N'-[1-(3-pyridinyl)ethyl]urea
Vue d'ensemble
Description
N-cyclohexyl-N'-[1-(3-pyridinyl)ethyl]urea, commonly known as CEU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of urea derivatives and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of CEU is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways. CEU has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. CEU has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
CEU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CEU has also been shown to inhibit the growth of fungi and viruses. In addition, it has been shown to have neuroprotective effects and can enhance cognitive function. CEU has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEU is its high potency and selectivity. It exhibits potent activity against cancer cells, fungi, and viruses, while sparing normal cells. CEU is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of CEU is its poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of CEU. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective analogs. Another direction is to investigate the potential use of CEU in combination with other drugs or therapies. This could enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, the development of novel drug delivery systems could overcome the solubility limitations of CEU and improve its bioavailability in vivo.
Conclusion:
In conclusion, CEU is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It exhibits potent activity against cancer cells, fungi, and viruses, while sparing normal cells. CEU has also been shown to have neuroprotective effects and can enhance cognitive function. Although its mechanism of action is not fully understood, CEU has the potential to be developed into a novel therapeutic agent for the treatment of various diseases. Further research is needed to fully elucidate its mechanism of action and optimize its therapeutic potential.
Applications De Recherche Scientifique
CEU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. CEU has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has been shown to have neuroprotective effects and can enhance cognitive function.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(12-6-5-9-15-10-12)16-14(18)17-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEWSFAEFIZFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4710418.png)

![1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4710426.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4710431.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-thiophenecarboxamide](/img/structure/B4710435.png)
![1-ethyl-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4710447.png)
![2-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4710453.png)

![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4710458.png)
![N-(tert-butyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4710463.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4710475.png)
![3-methyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4710478.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4710486.png)